Cimoxatone, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cimoxatone, ®-, also known as MD 780515, is a reversible inhibitor of monoamine oxidase A (MAO-A). This compound has been studied for its potential therapeutic effects, particularly in the treatment of depression. it was never marketed due to significant food interaction-related adverse effects when combined with tyramine .
準備方法
The synthesis of Cimoxatone, ®-, involves several steps The key intermediate is 3-({4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy}methyl)benzonitrile
化学反応の分析
Cimoxatone, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the nitrile group.
科学的研究の応用
Cimoxatone, ®-, has been primarily studied for its effects on monoamine oxidase A (MAO-A). It has been used in research to understand the role of MAO-A in neurotransmitter metabolism and its implications in psychiatric disorders. Additionally, it has been investigated for its potential to modulate prolactin levels in humans, providing insights into the regulation of this hormone by monoamine oxidase inhibitors .
作用機序
Cimoxatone, ®-, exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamines such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. The elevated levels of monoamines are associated with improved mood and reduced symptoms of depression. The compound’s interaction with MAO-A also affects the metabolism of other substrates, such as tyramine, which can lead to adverse effects when consumed with certain foods .
類似化合物との比較
Cimoxatone, ®-, belongs to the class of reversible inhibitors of monoamine oxidase A (RIMAs). Similar compounds in this class include:
Moclobemide: Another RIMA used clinically for the treatment of depression. Unlike Cimoxatone, moclobemide has been marketed and is widely used.
Brofaromine: A RIMA with similar pharmacological properties but also not widely marketed.
Toloxatone: Another RIMA with clinical applications in depression treatment. Cimoxatone, ®-, is unique due to its specific chemical structure and its significant interaction with dietary tyramine, which has limited its clinical use
特性
CAS番号 |
73422-39-6 |
---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
3-[[4-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3/t18-/m1/s1 |
InChIキー |
MVVJINIUPYKZHR-GOSISDBHSA-N |
異性体SMILES |
COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |
正規SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。